Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
CAS No.: 1427460-27-2
Cat. No.: VC2726592
Molecular Formula: C15H12F3NO3
Molecular Weight: 311.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427460-27-2 |
|---|---|
| Molecular Formula | C15H12F3NO3 |
| Molecular Weight | 311.25 g/mol |
| IUPAC Name | ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
| Standard InChI | InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-6-8-11(9-7-10)22-13-5-3-4-12(19-13)15(16,17)18/h3-9H,2H2,1H3 |
| Standard InChI Key | JVMKQANDCICSDE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate, reflects its bifunctional structure:
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A benzoate ester group at the 4-position of the benzene ring.
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A 6-(trifluoromethyl)pyridin-2-yl ether group connected via an oxygen bridge.
The trifluoromethyl (-CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, a feature widely exploited in drug design. The pyridine nitrogen and ester carbonyl group provide sites for hydrogen bonding and π-π interactions, influencing solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂F₃NO₃ | |
| Molecular Weight | 311.25 g/mol | |
| CAS Number | 1427460-27-2 | |
| Storage Conditions | Ambient temperature | |
| InChI Key | JVMKQAND |
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between methyl 4-hydroxybenzoate and 2-fluoro-6-(trifluoromethyl)pyridine. As reported in a Journal of ChemTech Research protocol :
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Reagents: Methyl 4-hydroxybenzoate (1 eq), 2-fluoro-6-(trifluoromethyl)pyridine (1 eq), K₂CO₃ (2 eq).
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Solvent: Dimethylformamide (DMF).
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Conditions: Heating at 90°C for 6 hours under anhydrous conditions.
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Workup: Ethyl acetate extraction followed by column chromatography purification yields the intermediate methyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate .
Esterification and Functionalization
The methyl ester is subsequently transesterified to the ethyl analog using ethanol and acid/base catalysis. Hydrazine hydrate can further convert the ester to a hydrazide derivative, enabling Schiff base formation for pharmacological studies .
Table 2: Synthetic Intermediates and Derivatives
Applications in Organic Synthesis and Drug Development
Agrochemical Research
Trifluoromethylpyridine derivatives are prominent in herbicide and insecticide development. The -CF₃ group improves membrane permeability, enhancing efficacy against resistant pests.
Materials Science
The compound’s aromatic and fluorinated groups contribute to liquid crystal and polymer applications, where thermal stability and dielectric properties are critical.
Biological Activity and Mechanistic Insights
Cytotoxicity and Solubility
Quantum mechanical calculations (DFT) predict aqueous solubility improvements upon cyclization, with solvation free energies ranging from -10.787 to -12.387 kcal/mol . Experimental solubility assays confirm 2–3-fold increases compared to chalcone precursors, critical for oral bioavailability .
| Supplier | Purity | Packaging | Price (EUR) |
|---|---|---|---|
| Apollo Scientific | >95% | 1 g, 5 g | 248/g |
| Changzhou Hopschain Chemical Co., Ltd | Technical | Bulk | Quote-based |
Comparative Analysis with Structural Analogs
Pyrimidine vs. Pyridine Derivatives
Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate (CAS 1259324-17-8) shares similar applications but differs in heterocyclic aromaticity. Pyrimidine’s additional nitrogen atom alters electronic properties, affecting binding affinity in biological systems .
Table 4: Analog Comparison
| Property | Pyridine Derivative | Pyrimidine Derivative |
|---|---|---|
| Molecular Formula | C₁₅H₁₂F₃NO₃ | C₁₄H₁₁F₃N₂O₃ |
| Molecular Weight | 311.25 g/mol | 312.24 g/mol |
| Supplier | Apollo Scientific, Vulcanchem | Apollo Scientific |
| Price (1g) | 248 EUR | 161 EUR |
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